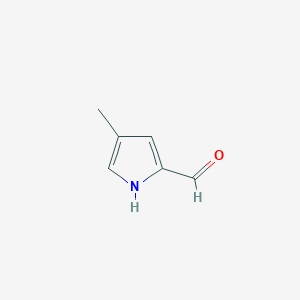

4-Methyl-1H-pyrrole-2-carbaldehyde

Overview

Description

4-Methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H7NO . It is a derivative of Pyrrole-2-carboxaldehyde (Py-2-C), which has been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .

Synthesis Analysis

Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Two new pyrrole carboxaldehydes have been synthesized, which have the N-positions of a pyrazole ring and the pyrrole ring connected by an ethylene chain .Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a methyl group at the 4-position and a formyl group at the 2-position .Chemical Reactions Analysis

Pyrrole-2-carboxaldehydes are involved in various chemical reactions. For instance, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .Physical And Chemical Properties Analysis

4-Methyl-1H-pyrrole-2-carbaldehyde has a molecular weight of 109.13 g/mol . It is a white to yellow solid .Scientific Research Applications

Pharmaceutical Research

4-Methyl-1H-pyrrole-2-carbaldehyde: is a significant compound in pharmaceutical research due to its pyrrole structure, which is a common motif in many pharmacologically active molecules . It has been identified as a potential building block for synthesizing various therapeutic agents, including those with antidiabetic properties. The compound’s derivatives are being explored for their role as biomarkers in diabetes, as they are structurally related to pyrraline, a known marker for diabetes .

Material Science

In material science, 4-Methyl-1H-pyrrole-2-carbaldehyde serves as a precursor for the synthesis of conductive polymers . These polymers have applications in creating anti-static coatings and electrochromic devices. The compound’s ability to polymerize and form extended π-conjugated systems is crucial for developing materials with desirable electronic properties.

Environmental Science

Research in environmental science has explored the use of 4-Methyl-1H-pyrrole-2-carbaldehyde in the detection and quantification of pollutants . Its derivatives can be used as chemosensors due to their selective reactivity towards certain heavy metals and toxins, aiding in environmental monitoring and cleanup efforts.

Agriculture

In the agricultural sector, 4-Methyl-1H-pyrrole-2-carbaldehyde and its derivatives are being studied for their potential use as growth promoters and protectants against plant pathogens . The compound’s ability to interact with biological systems could lead to the development of new agrochemicals that enhance crop yield and resistance.

Analytical Chemistry

Analytical chemists utilize 4-Methyl-1H-pyrrole-2-carbaldehyde in the development of new analytical methods . It can be used to create novel reagents and indicators for chemical assays, improving the sensitivity and specificity of various analytical techniques.

Biochemistry Research

In biochemistry, this compound is instrumental in studying enzyme reactions and metabolic pathways . Its structural similarity to naturally occurring compounds allows researchers to use it as a mimic or inhibitor in enzymatic studies, providing insights into biochemical processes and potential therapeutic targets.

Safety and Hazards

Future Directions

The future directions of research on 4-Methyl-1H-pyrrole-2-carbaldehyde could involve further exploration of its synthesis, chemical reactions, and biological activities. The importance of the Py-2-C skeleton in vivo suggests that molecules containing this skeleton could have various biological functions .

Relevant Papers The paper “Pyrrole-2-carboxaldehydes: Origins and Physiological Activities” provides a comprehensive review of Py-2-C derivatives, discussing their origins, structural characteristics, natural sources, and physiological activities . Other relevant papers include “4-Acetyl-1H-pyrrole-2-carbaldehyde” and "1H-Pyrrole-2-carboxaldehyde, 1-ethyl-" .

Mechanism of Action

Target of Action

It’s known that pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that pyrrole derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that molecules containing this skeleton have various biological functions.

Biochemical Pathways

It’s known that pyrrole derivatives can be involved in various biological functions

Pharmacokinetics

The compound’s physical properties such as its molecular weight (10913) and its form (white to yellow solid) suggest that it may have certain bioavailability characteristics . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

It’s known that pyrrole derivatives can have various biological functions

Action Environment

It’s known that pyrrole derivatives can be sensitive to certain conditions . For instance, 3-Methyl-1H-pyrrole-2-carbaldehyde may be toxic to the aquatic environment and should be handled with care to avoid environmental pollution . More research is needed to discuss how environmental factors influence the action, efficacy, and stability of 4-Methyl-1H-pyrrole-2-carbaldehyde.

properties

IUPAC Name |

4-methyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556111 | |

| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24014-19-5 | |

| Record name | 4-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24014-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)